An In-depth Technical Guide to the Chemical Properties of Benzyl-pyridin-4-ylmethyl-amine
An In-depth Technical Guide to the Chemical Properties of Benzyl-pyridin-4-ylmethyl-amine
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Benzyl-pyridin-4-ylmethyl-amine (N-Benzyl-1-(pyridin-4-yl)methanamine), a heterocyclic secondary amine of significant interest to researchers in medicinal chemistry and drug development. This document is structured to deliver not just data, but also contextual insights into the practical application and scientific relevance of this compound.
Core Molecular Identity and Physicochemical Properties
Benzyl-pyridin-4-ylmethyl-amine is a bifunctional molecule incorporating a benzyl group and a pyridin-4-ylmethyl moiety linked by a secondary amine. This unique architecture provides a versatile scaffold for chemical modification and has positioned it as a valuable building block in the synthesis of more complex molecular entities.
The fundamental identifiers and properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | N-Benzyl-1-(pyridin-4-yl)methanamine | N/A |
| CAS Number | 73325-67-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₄N₂ | [1][2][4][5] |
| Molecular Weight | 198.27 g/mol | [1][4] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | N/A |
| Boiling Point | Not experimentally determined; estimated to be >300 °C | N/A |
| Melting Point | Not experimentally determined | N/A |
| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents. Limited solubility in water. | N/A |
Synthesis and Purification
The most direct and widely employed method for the synthesis of Benzyl-pyridin-4-ylmethyl-amine is the reductive amination of 4-pyridinecarboxaldehyde with benzylamine. This one-pot reaction is efficient and proceeds through the in-situ formation of an imine intermediate, which is subsequently reduced to the target secondary amine.
Caption: Reductive amination workflow for Benzyl-pyridin-4-ylmethyl-amine synthesis.
Experimental Protocol: Reductive Amination
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Rationale: This protocol utilizes sodium borohydride (NaBH₄) as a mild and selective reducing agent. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, which is suitable for dissolving the reactants and the reducing agent. The initial phase of the reaction involves the formation of the imine, which is favored under neutral to slightly acidic conditions, though it proceeds readily without a catalyst in this case. The subsequent reduction of the C=N double bond is rapid upon the addition of the hydride reagent.
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Step-by-Step Methodology:
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To a solution of 4-pyridinecarboxaldehyde (1.0 eq.) in methanol (0.2 M), add benzylamine (1.05 eq.) dropwise at room temperature.
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Stir the resulting mixture for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC to observe the consumption of the aldehyde.
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Cool the reaction mixture to 0 °C in an ice bath.
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Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until completion as indicated by TLC.
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Quench the reaction by the slow addition of water.
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Concentrate the mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Benzyl-pyridin-4-ylmethyl-amine.
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Spectroscopic Characterization
While a publicly available, experimentally verified full dataset for Benzyl-pyridin-4-ylmethyl-amine is not readily found, its spectral characteristics can be reliably predicted based on the analysis of its isomers and structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and benzyl rings, as well as the benzylic and methylene protons. A broad singlet corresponding to the N-H proton of the secondary amine is also anticipated.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.55 | d | 2H | H-2, H-6 (Pyridine) |
| ~7.35-7.25 | m | 7H | H-3, H-5 (Pyridine) & Phenyl Protons |
| ~3.80 | s | 2H | Pyridinyl-CH₂ -NH |
| ~3.78 | s | 2H | Phenyl-CH₂ -NH |
| ~2.0-3.0 | br s | 1H | NH |
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of both rings and the aliphatic carbons of the methylene bridges. The carbons of the pyridine ring are readily distinguishable, with the carbons adjacent to the nitrogen (C2, C6) appearing most downfield.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-2, C-6 (Pyridine) |
| ~148.0 | C-4 (Pyridine) |
| ~139.5 | C-1' (Phenyl, ipso) |
| ~128.5 | C-3', C-5' (Phenyl) |
| ~128.0 | C-2', C-6' (Phenyl) |
| ~127.0 | C-4' (Phenyl) |
| ~123.5 | C-3, C-5 (Pyridine) |
| ~53.0 | Phenyl-C H₂-NH |
| ~52.5 | Pyridinyl-C H₂-NH |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2800 - 3000 | Medium | Aliphatic C-H Stretch |
| 1590 - 1610 | Strong | Pyridine Ring C=N and C=C Stretches |
| 1450 - 1500 | Strong | Benzene Ring C=C Stretches |
| 1100 - 1300 | Medium | C-N Stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak. The fragmentation pattern would likely be dominated by cleavage at the C-N bonds, given the stability of the resulting benzyl and pyridinylmethyl cations.
Caption: Predicted mass spectrometry fragmentation pathway of Benzyl-pyridin-4-ylmethyl-amine.
Chemical Reactivity and Stability
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Basicity: The presence of two nitrogen atoms imparts basic properties to the molecule. The pyridine nitrogen is less basic (pKa of pyridinium ion ~5.2) than the secondary amine nitrogen (pKa of a typical dialkylammonium ion ~11). Consequently, in the presence of a strong acid, protonation will preferentially occur at the secondary amine.
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N-Alkylation/N-Acylation: The secondary amine is nucleophilic and can readily undergo further alkylation or acylation reactions to form tertiary amines or amides, respectively. This reactivity is a key feature for its use as a synthetic intermediate.
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Stability: The compound is generally stable under standard laboratory conditions. However, like many amines, it is susceptible to oxidation over time, especially when exposed to air and light, which may lead to discoloration. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.
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Incompatibilities: It should be considered incompatible with strong oxidizing agents and strong acids, with which it can react exothermically.
Applications in Research and Drug Development
The N-benzyl pyridine and related N-benzyl piperidine scaffolds are prevalent in medicinal chemistry due to their ability to interact with various biological targets. While specific biological activity for Benzyl-pyridin-4-ylmethyl-amine is not extensively documented, its structural motifs suggest several areas of potential therapeutic relevance.
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Central Nervous System (CNS) Agents: The pyridine ring is a common feature in many CNS-active drugs. Derivatives of N-benzyl pyridinium salts have been investigated as potential dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[6] The N-benzyl group can form important hydrophobic and cation-π interactions within the active sites of these enzymes.
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Scaffold for Combinatorial Chemistry: Its straightforward synthesis and reactive secondary amine make it an ideal starting material for the creation of chemical libraries. By acylating the amine with a diverse set of carboxylic acids or reacting it with various sulfonyl chlorides, researchers can rapidly generate a multitude of derivatives for high-throughput screening against a wide array of biological targets.
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Antimicrobial and Anticancer Research: The precursor imine, (E)-N-benzyl-1-(pyridin-4-yl)methanimine, has been noted for potential antimicrobial and anticancer properties, suggesting that the reduced amine product could serve as a lead structure in these therapeutic areas as well.[7]
Safety and Handling
No specific toxicity data for Benzyl-pyridin-4-ylmethyl-amine (CAS 73325-67-4) is available. However, based on the data for the isomeric compound, Benzyl-pyridin-2-ylmethyl-amine (CAS 18081-89-5), a similar hazard profile can be anticipated.[6][8]
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GHS Hazard Classification (Inferred):
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]
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Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[6]
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Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6]
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Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[6]
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Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[6]
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Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]
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Precautionary Measures:
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
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Conclusion
Benzyl-pyridin-4-ylmethyl-amine is a synthetically accessible and versatile chemical building block. Its combination of aromatic and heterocyclic moieties, along with a reactive secondary amine, makes it a compound of considerable interest for the development of novel therapeutic agents, particularly in the realm of neurodegenerative diseases. While comprehensive experimental data on the compound itself is limited in the public domain, its properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogues. As with any chemical, appropriate safety precautions should be taken during its handling and use in the laboratory.
References
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007Chemicals. (n.d.). N-Benzyl-N-(pyridin-4-ylmethyl)amine || cas 73325-67-4 || MFCD03425011. Retrieved from [Link]
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Finetech Chem. (n.d.). CAS:73325-67-4 FT-0641455 BENZYL-PYRIDIN-4-YLMETHYL-AMINE Product Detail Information. Retrieved from [Link]
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P212121 Store. (n.d.). Benzyl-pyridin-4-ylmethyl-amine | CAS 73325-67-4. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Al-Rifai, N. M., Al-Khalileh, N. M., Zahra, J. A., El-Barghouthi, M. I., & Darras, F. H. (2023). Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity. RSC Advances, 13(50), 35029-35043. [Link]
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PubChem. (n.d.). 4-Benzylpyridine. Retrieved from [Link]
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PubChem. (n.d.). N-benzyl-N-(pyridin-4-ylmethyl)ethanamine. Retrieved from [Link]
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PubChem. (n.d.). Benzyl-pyridin-2-ylmethyl-amine. Retrieved from [Link]
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